molecular formula C9H15Cl2N3 B13474455 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B13474455
M. Wt: 236.14 g/mol
InChI Key: HIDSARQZABGMHC-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H13N3 It is a derivative of pyrimidine, featuring a cyclopropyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of cyclopropylamine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

IUPAC Name

2-(2-cyclopropylpyrimidin-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H13N3.2ClH/c10-5-3-8-4-6-11-9(12-8)7-1-2-7;;/h4,6-7H,1-3,5,10H2;2*1H

InChI Key

HIDSARQZABGMHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)CCN.Cl.Cl

Origin of Product

United States

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